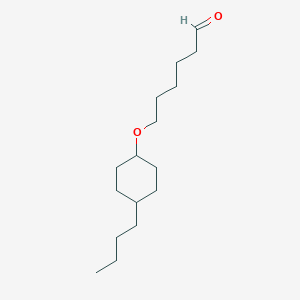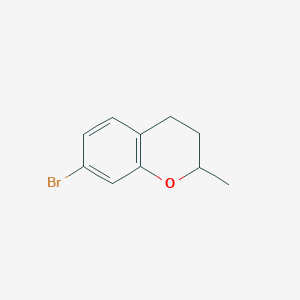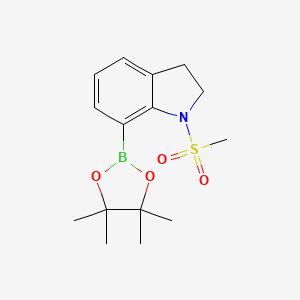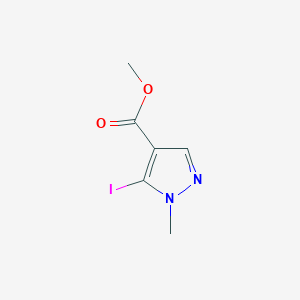
6-(4-Butylcyclohexyloxy)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Butylcyclohexyloxy)hexanal is an organic compound with the molecular formula C16H30O2 It is a derivative of hexanal, featuring a butylcyclohexyloxy group attached to the sixth carbon of the hexanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Butylcyclohexyloxy)hexanal typically involves the reaction of hexanal with 4-butylcyclohexanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The process may involve:
Esterification: Hexanal reacts with 4-butylcyclohexanol in the presence of an acid catalyst.
Etherification: The intermediate product undergoes etherification to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Butylcyclohexyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The butylcyclohexyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 6-(4-Butylcyclohexyloxy)hexanoic acid.
Reduction: 6-(4-Butylcyclohexyloxy)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(4-Butylcyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(4-Butylcyclohexyloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butylcyclohexyloxy group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanal: A simpler aldehyde without the butylcyclohexyloxy group.
4-Butylcyclohexanol: The alcohol precursor used in the synthesis of 6-(4-Butylcyclohexyloxy)hexanal.
6-(4-Butylcyclohexyloxy)hexanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a bulky butylcyclohexyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H30O2 |
|---|---|
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
6-(4-butylcyclohexyl)oxyhexanal |
InChI |
InChI=1S/C16H30O2/c1-2-3-8-15-9-11-16(12-10-15)18-14-7-5-4-6-13-17/h13,15-16H,2-12,14H2,1H3 |
Clé InChI |
MLBCZGWTGOWABR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)OCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)


![Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate](/img/structure/B13029203.png)
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13029206.png)

![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)






